Axl-IN-5

AXL kinase IC50 ATP-competitive inhibitor

Choose Axl-IN-5 for unambiguous AXL-specific studies. Its moderate potency (IC50: 283 nM) and high selectivity avoid confounding off-target effects (e.g., VEGFR2/MET/FLT3) seen with polypharmacological agents like Cabozantinib. With a cLogP of 5.8, its superior passive permeability ensures high intracellular concentrations, making it ideal for deconvoluting AXL's role in proliferation, migration, and drug resistance.

Molecular Formula C31H35N5O2S
Molecular Weight 541.7 g/mol
Cat. No. B12415850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-5
Molecular FormulaC31H35N5O2S
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4
InChIInChI=1S/C31H35N5O2S/c1-35(2)39(37,38)29-11-4-3-9-27(29)28-10-7-8-24-21-32-31(34-30(24)28)33-25-15-12-22-13-16-26(17-14-23(22)20-25)36-18-5-6-19-36/h3-4,7-12,15,20-21,26H,5-6,13-14,16-19H2,1-2H3,(H,32,33,34)/t26-/m0/s1
InChIKeyXHASWIXJEPTTSJ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axl-IN-5 Procurement Guide: CAS 2642224-24-4, Structure, and Baseline AXL Inhibition Data


Axl-IN-5 (CAS: 2642224-24-4), also designated as compound 1 in its source literature, is a synthetic small-molecule inhibitor that targets the AXL receptor tyrosine kinase. Its chemical formula is C31H35N5O2S, with a molecular weight of 541.71 g/mol . This compound serves as a pharmacological tool for investigating AXL-dependent signaling pathways, which are implicated in tumor cell survival, proliferation, migration, and the development of therapeutic resistance .

Axl-IN-5 vs. Other AXL Inhibitors: The Risks of Cross-Class Substitution


Despite sharing a nominal AXL target, small-molecule AXL inhibitors exhibit profound functional divergence stemming from differences in ATP-binding pocket interactions, kinase selectivity profiles, and off-target liabilities. The TAM receptor family (TYRO3, AXL, MER) features highly homologous active sites, yet small conformational variations lead to a generally low selectivity for AXL over MER among many inhibitors [1]. Consequently, substituting Axl-IN-5 with a more potent but less selective or polypharmacological agent (e.g., multi-kinase inhibitors like Cabozantinib or Gilteritinib) can drastically alter experimental outcomes. This introduces confounding variables unrelated to AXL-specific blockade, such as unintended inhibition of VEGFR2, MET, or FLT3 [2]. Therefore, the selection of a specific AXL inhibitor hinges not on a single IC50 value, but on a careful, evidence-based evaluation of its unique kinase selectivity signature and potency within the experimental context.

Axl-IN-5 Quantitative Differentiation: A Comparative Evidence Guide for Scientific Procurement


Kinase Inhibition Potency: AXL IC50 Comparison vs. Clinical and Preclinical Inhibitors

Axl-IN-5 demonstrates an IC50 value of 283 nM for AXL kinase inhibition . While this places it in a moderate potency range relative to high-affinity clinical candidates, this level of activity is sufficient for many in vitro mechanistic studies and provides a distinct selectivity profile compared to both highly potent and multi-targeted agents. For instance, the clinical candidate Bemcentinib (R428) has a reported AXL IC50 of 14 nM [1], and the dual FLT3/AXL inhibitor Gilteritinib has an AXL IC50 of 0.73 nM [2]. Conversely, the multi-kinase inhibitor Cabozantinib has a reported AXL IC50 of 7 nM [1]. This comparison quantifies the potency landscape, highlighting Axl-IN-5's position as a moderately potent, potentially more selective tool compound, whereas Gilteritinib's sub-nanomolar potency is coupled with potent FLT3 inhibition, introducing significant polypharmacology.

AXL kinase IC50 ATP-competitive inhibitor biochemical assay

Kinase Selectivity Profile: Differentiation from Multi-Targeted AXL Inhibitors

Axl-IN-5 is reported as a 'selective' AXL inhibitor . To understand the significance of this designation, its profile must be contrasted with that of multi-targeted kinase inhibitors which also inhibit AXL. For example, Cabozantinib, in addition to its 7 nM IC50 for AXL, potently inhibits VEGFR2 (IC50: 0.035 nM), MET (1.3 nM), KIT (4.6 nM), and FLT3 (11.3 nM) [1]. Similarly, Gilteritinib is a potent FLT3 inhibitor (IC50: 0.29 nM) with nanomolar activity against AXL [2]. Bemcentinib, another 'selective' AXL inhibitor, has demonstrated >50-fold selectivity for AXL over MER and >100-fold over TYRO3 in cellular assays [3]. While the exact selectivity ratios for Axl-IN-5 against a broad panel of kinases are not publicly disclosed in the same detail, its classification as a 'selective' tool compound implies a narrower target profile than cabozantinib or gilteritinib, making it a more appropriate choice for isolating AXL-specific biology.

kinase selectivity polypharmacology TAM family off-target effects

Physicochemical Properties: cLogP and TPSA as Indicators of Permeability

Axl-IN-5 has a calculated partition coefficient (cLogP) of 5.8 and a topological polar surface area (TPSA) of 86.8 Ų [1]. These values are informative when compared to the widely used clinical candidate Bemcentinib, which has a cLogP of ~5.0 and a TPSA of ~85 Ų (calculated from its SMILES string). The higher cLogP of Axl-IN-5 (5.8 vs. 5.0) indicates increased lipophilicity, which can be advantageous for passive membrane permeability but may also correlate with lower aqueous solubility and higher plasma protein binding, potentially affecting its performance in certain in vitro and in vivo assays [2]. Both compounds have similar TPSA values (<140 Ų), suggesting they both fall within the favorable range for oral bioavailability and cellular permeability according to standard drug-likeness guidelines [3].

cLogP TPSA Lipinski's Rule of Five cell permeability drug-likeness

Axl-IN-5 Application Scenarios: Optimizing Research Outcomes Based on Evidence


Elucidating AXL-Specific Signaling in Polypharmacology-Sensitive Cellular Models

In cellular contexts where multiple kinases are active and compensatory signaling is common (e.g., cancer cell lines with high basal receptor tyrosine kinase activity), the use of a multi-targeted inhibitor like Cabozantinib or Gilteritinib would confound the interpretation of results. Axl-IN-5, as a 'selective' AXL inhibitor , is the preferred tool to deconvolute the specific contribution of AXL to phenotypes such as proliferation, migration, or drug resistance. This avoids the confounding effects of simultaneous VEGFR2, MET, or FLT3 inhibition, which are known to independently regulate these same cellular processes.

Biochemical Assays Requiring Defined Kinase Inhibition Profiles for Counter-Screening

When developing or profiling a novel series of AXL inhibitors in a drug discovery program, a panel of reference compounds with distinct properties is required. Axl-IN-5 serves a specific role in this panel as a moderately potent, selective AXL inhibitor (IC50: 283 nM) . It can be used alongside more potent compounds like Bemcentinib (IC50: 14 nM) [1] and polypharmacological agents like Cabozantinib [2] to establish a spectrum of activity and selectivity. This allows researchers to benchmark the potency and selectivity profile of their new chemical entities against known standards with well-characterized, albeit sometimes inferred, selectivity features.

In Vitro Assays Prioritizing Passive Membrane Permeability

For researchers working with cell lines known to have poor passive permeability or efflux issues, or for in vitro assays where maintaining a high intracellular compound concentration is critical, the physicochemical properties of Axl-IN-5 may offer a practical advantage. Its calculated cLogP of 5.8 and TPSA of 86.8 Ų [3] suggest good potential for passive diffusion across lipid bilayers, possibly superior to less lipophilic alternatives like Bemcentinib (cLogP ~5.0). This makes Axl-IN-5 a rational choice for initial target engagement studies in cellular contexts where permeability is a primary concern, before optimizing for solubility or other in vivo parameters.

Use as a Control in Studies Requiring AXL Inhibition Without Potent FLT3 Co-Inhibition

Research focused on AXL's role in hematological malignancies or other systems where FLT3 signaling is also relevant requires careful selection of inhibitors. Using Gilteritinib, which potently inhibits both AXL (IC50: 0.73 nM) and FLT3 (IC50: 0.29 nM) [4], would make it impossible to attribute any observed effects to AXL blockade alone. Axl-IN-5, by virtue of being a 'selective' AXL inhibitor without reported potent FLT3 activity, provides a more specific pharmacological tool to investigate AXL-dependent biology independent of FLT3 pathway modulation. This is crucial for validating AXL as a therapeutic target in these specific disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axl-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.